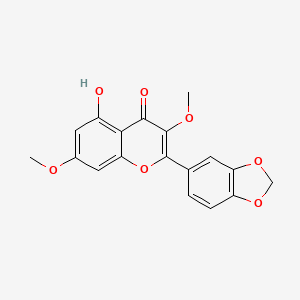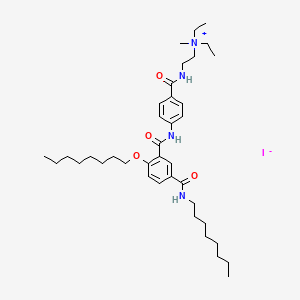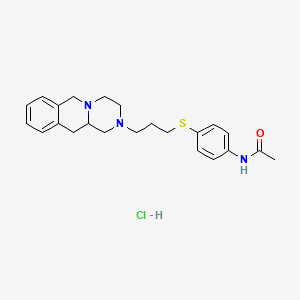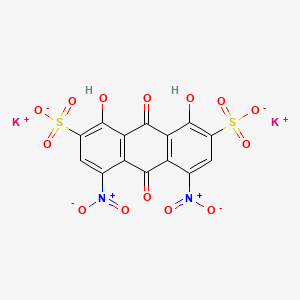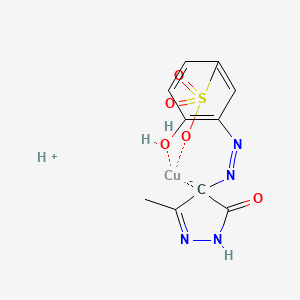
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex organic compound with the molecular formula C14H12CuN4O5S. It is known for its unique structure, which includes a copper ion coordinated with a sulfonated azo compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, followed by coupling with 4-hydroxybenzenesulfonic acid to form the azo compound.
Complexation with Copper: The azo compound is then reacted with a copper salt, such as copper sulfate, under controlled pH conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Techniques: Such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can alter the azo group, potentially breaking the N=N bond.
Substitution: The sulfonate group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or hydrazine.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while reduction could result in amine derivatives.
Scientific Research Applications
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in dye manufacturing and as a pigment in various applications.
Mechanism of Action
The mechanism of action of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets such as enzymes and receptors. The copper ion plays a crucial role in mediating redox reactions and binding to specific sites on target molecules. The azo group can also participate in electron transfer processes, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Copper(II) Sulfate: A common copper compound with different applications.
Azo Dyes: Compounds with similar azo groups but different metal coordination.
Sulfonated Aromatic Compounds: Such as sulfanilic acid, which shares the sulfonate group.
Uniqueness
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is unique due to its specific combination of an azo group, sulfonate group, and copper ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
85865-86-7 |
|---|---|
Molecular Formula |
C10H10CuN4O5S |
Molecular Weight |
361.82 g/mol |
IUPAC Name |
copper;hydron;4-hydroxy-3-[(3-methyl-5-oxo-1H-pyrazol-4-id-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C10H9N4O5S.Cu/c1-5-9(10(16)14-11-5)13-12-7-4-6(20(17,18)19)2-3-8(7)15;/h2-4,15H,1H3,(H,14,16)(H,17,18,19);/q-1;/p+1 |
InChI Key |
ZOQOZXOVBIPXDJ-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


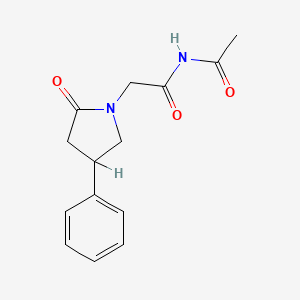

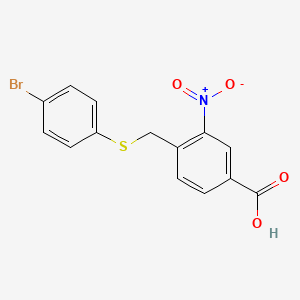
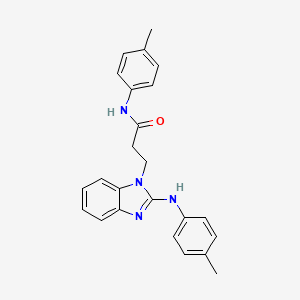
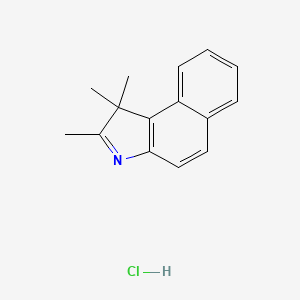
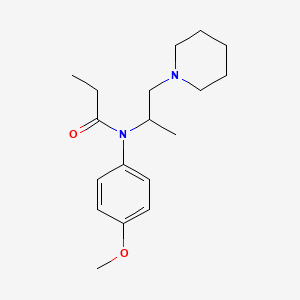
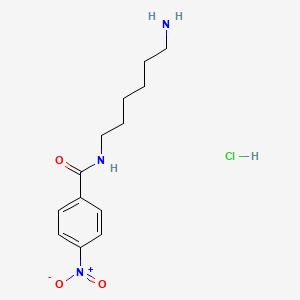
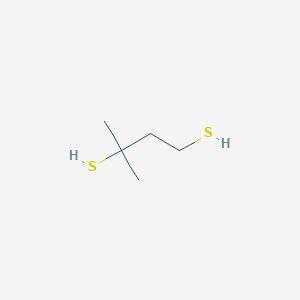
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)

